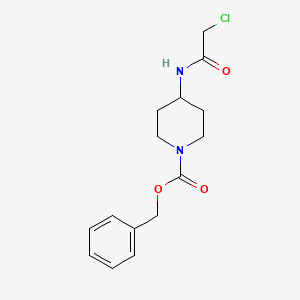

4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445811

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19ClN2O3 |

|---|---|

| Molecular Weight | 310.77 g/mol |

| IUPAC Name | benzyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19ClN2O3/c16-10-14(19)17-13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |

| Standard InChI Key | XHXBFSOQGDWEHY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with a 2-chloroacetamido group (-NH-CO-CH2Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group . The piperidine ring adopts a chair conformation, minimizing steric strain, while the chloroacetyl moiety introduces electrophilic reactivity due to the electron-withdrawing chlorine atom.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H19ClN2O3 | |

| Molecular Weight | 310.77 g/mol | |

| SMILES | C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |

| InChI Key | XHXBFSOQGDWEHY-UHFFFAOYSA-N |

Spectroscopic Features

-

NMR: The benzyl ester’s aromatic protons resonate at δ 7.30–7.45 ppm (multiplet), while the piperidine ring’s methylene groups appear as broad signals between δ 2.50–4.00 ppm.

-

IR: Stretching vibrations at 1,740 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 550 cm⁻¹ (C-Cl) confirm functional groups .

Synthetic Methodologies

Stepwise Assembly

The synthesis typically involves sequential protection and acylation reactions:

-

Piperidine Protection: Benzyl chloroformate reacts with 4-aminopiperidine to form the Cbz-protected intermediate, benzyl 4-aminopiperidine-1-carboxylate .

-

Chloroacetylation: The free amine undergoes acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine), yielding the title compound .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Benzyl chloroformate, DCM, 0°C | 85% | |

| 2 | Chloroacetyl chloride, Et3N, THF | 72% |

Optimization Challenges

-

Selectivity: Overacylation at the piperidine nitrogen is mitigated by using stoichiometric controls.

-

Purification: Silica gel chromatography (hexane:EtOAc = 3:1) effectively isolates the product .

Physicochemical and Reactivity Profiles

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is limited (logP = 2.1) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and amide bonds. Storage at −20°C under inert atmosphere is recommended .

Reactivity

-

Nucleophilic Substitution: The chloroacetyl group participates in SN2 reactions with amines or thiols, enabling conjugation to biomolecules.

-

Hydrogenolysis: The benzyl ester is cleavable via catalytic hydrogenation (H2/Pd-C), yielding the free carboxylic acid .

Pharmacological and Industrial Applications

Drug Intermediate

The compound’s dual functionality makes it a precursor in synthesizing:

-

Anticancer Agents: Piperidine derivatives inhibit histone deacetylases (HDACs) .

-

Antimicrobials: Analogues with naphthyridine cores exhibit DNA gyrase inhibition .

Peptide Mimetics

Incorporating the chloroacetamido group into peptidomimetics enhances protease resistance, as demonstrated in antiviral candidates targeting HIV-1 protease .

Table 3: Biological Activity of Analogues

| Analogues | Target | IC50 | Source |

|---|---|---|---|

| 7-[4-Benzylpiperazine] naphthyridine | HIV-1 Tat protein | 12 nM | |

| Chloroacetyl-piperidine conjugates | HDAC8 | 0.8 μM |

Comparative Analysis with Related Compounds

Structural Analogues

-

Benzyl 4-(benzylamino)piperidine-1-carboxylate: Lacks the chloroacetyl group, reducing electrophilic reactivity .

-

4-(4-Acryloylamino-benzenesulfonyl)piperazine: Features a sulfonamide group, enhancing solubility but lowering metabolic stability .

Table 4: Property Comparison

| Compound | logP | Water Solubility (mg/mL) |

|---|---|---|

| 4-(2-Chloro-acetylamino)-piperidine | 2.1 | 0.15 |

| Benzyl 4-aminopiperidine-1-carboxylate | 1.8 | 0.45 |

| 4-(4-Acryloylamino)piperazine | 1.2 | 1.20 |

Future Directions

Targeted Drug Delivery

Conjugation to monoclonal antibodies via the chloroacetyl group could enable site-specific anticancer therapies.

Green Synthesis

Exploring biocatalytic acylation using lipases may improve yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume